molecular formula C46H36N6 B13067682 N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine

N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine

Katalognummer: B13067682
Molekulargewicht: 672.8 g/mol
InChI-Schlüssel: ATXZPTNORHAXGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzene-1,2-diamine core with four quinolin-2-ylmethyl groups attached to the nitrogen atoms, making it a highly functionalized molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,2-diamine with quinolin-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete substitution of the amine hydrogens with quinolin-2-ylmethyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced quinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the quinolin-2-ylmethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Compounds with new functional groups replacing the quinolin-2-ylmethyl groups.

Wissenschaftliche Forschungsanwendungen

N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moieties, which can exhibit fluorescence under certain conditions.

    Medicine: Explored for its potential as an anticancer agent, given the biological activity of quinoline derivatives.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine largely depends on its application. In biological systems, the compound may interact with DNA or proteins, leading to inhibition of cellular processes. The quinoline groups can intercalate into DNA, disrupting replication and transcription. In coordination chemistry, the compound acts as a ligand, forming stable complexes with metal ions, which can then participate in catalytic cycles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N1,N1,N2,N2-Tetrakis(pyridin-2-ylmethyl)benzene-1,2-diamine: Similar structure but with pyridine instead of quinoline.

    N1,N1,N2,N2-Tetrakis(2-chloroethyl)benzene-1,2-diamine: Features chloroethyl groups instead of quinolin-2-ylmethyl groups.

Uniqueness

N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine is unique due to the presence of quinoline groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s ability to form stable metal complexes and exhibit fluorescence, making it valuable in various research applications.

Eigenschaften

Molekularformel

C46H36N6

Molekulargewicht

672.8 g/mol

IUPAC-Name

1-N,1-N,2-N,2-N-tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine

InChI

InChI=1S/C46H36N6/c1-5-15-41-33(11-1)21-25-37(47-41)29-51(30-38-26-22-34-12-2-6-16-42(34)48-38)45-19-9-10-20-46(45)52(31-39-27-23-35-13-3-7-17-43(35)49-39)32-40-28-24-36-14-4-8-18-44(36)50-40/h1-28H,29-32H2

InChI-Schlüssel

ATXZPTNORHAXGX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=N2)CN(CC3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5N(CC6=NC7=CC=CC=C7C=C6)CC8=NC9=CC=CC=C9C=C8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.